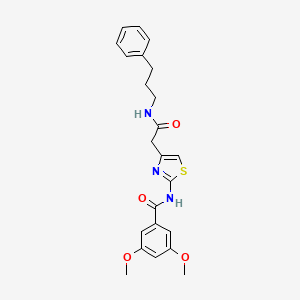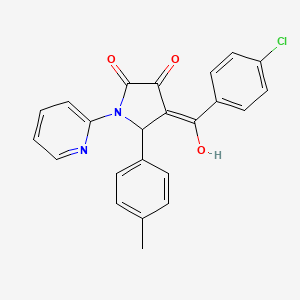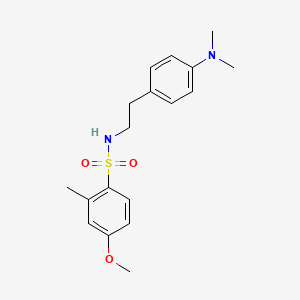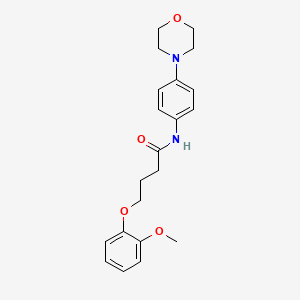![molecular formula C8H9F2N3O4 B2786321 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid CAS No. 1946812-24-3](/img/structure/B2786321.png)
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid, also known as DFNB, is a chemical compound that is widely used in scientific research. It belongs to the class of pyrazole derivatives and has a molecular formula of C8H9F2N3O4. DFNB has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in various research fields.
Wirkmechanismus
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid exerts its biological effects by modulating the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in lipid metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid has also been found to regulate lipid metabolism and glucose homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid has several advantages as a research tool. It is a highly specific inhibitor of COX-2 and has been found to be more effective than other COX-2 inhibitors in certain contexts. 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid has some limitations as well. It has been found to have low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several possible future directions for research involving 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid. One area of interest is the development of new derivatives of 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid that exhibit improved solubility and bioavailability. Another area of research is the investigation of the role of 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid in regulating lipid metabolism and glucose homeostasis. Finally, 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid could be used as a tool to investigate the role of COX-2 in various disease states, including cancer and inflammation.
Conclusion:
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid is a valuable tool in scientific research, with a range of biochemical and physiological effects that make it useful in a variety of contexts. Its specific inhibition of COX-2 and activation of PPARγ make it a promising candidate for the development of new therapies for various diseases. However, further research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid can be synthesized using a multistep process that involves the reaction of 4-nitropyrazole with difluoromethyl bromide, followed by the reaction of the resulting intermediate with butanoic acid. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid has been extensively used in scientific research as a tool to investigate various biological processes. It has been found to be particularly useful in studying the role of pyrazole derivatives in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
4-[5-(difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O4/c9-8(10)7-5(13(16)17)4-11-12(7)3-1-2-6(14)15/h4,8H,1-3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGCVNAVNINHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1[N+](=O)[O-])C(F)F)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2786240.png)






![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2786251.png)


![Ethyl 3-[4-(sec-butyl)phenoxy]benzenecarboxylate](/img/structure/B2786257.png)
![2,6-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2786258.png)
![4-((4-Methoxybenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2786260.png)